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molecular formula C20H20N4O5 B8484923 1h-Indazole-1-carboxylic acid,6-[(3-methyl-2-nitrobenzoyl)amino]-,1,1-dimethylethyl ester

1h-Indazole-1-carboxylic acid,6-[(3-methyl-2-nitrobenzoyl)amino]-,1,1-dimethylethyl ester

Cat. No. B8484923
M. Wt: 396.4 g/mol
InChI Key: IMPYLAVLBBADFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06372759B1

Procedure details

To a stirring solution of 3-methyl-2-nitrobenzoic acid (1.8 g, 10.1 mmol) and 1-Boc-6-amino-indazole (2.37 g, 10.1 mmol) in DMF (20 mL) was added EDC (3.17 g, 15.2 mmol). After stirring for 16 h, the solvent was removed in vacuo and the residue was partitioned between ethyl acetate and 1 M citric acid. The layers were separated and the organic phase was washed again with 1 M citric acid, once with water, twice with satd aq NaHCO3, and once with brine. The organic phase was then dried over MgSO4, filtered and concentrated in vacuo. The residue was dissolved in a minimal volume of chloroform and chromatographed over silica gel, eluting with a gradient of 40% ethyl acetate/hexanes through 70% ethyl acetate/hexanes. The product containing fractions were combined and concentrated in vacuo to give 2.34 g (58%) of off-white solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
3.17 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=O.[C:14]([N:21]1[C:29]2[C:24](=[CH:25][CH:26]=[C:27]([NH2:30])[CH:28]=2)[CH:23]=[N:22]1)([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15].C(Cl)CCl>CN(C=O)C>[C:14]([N:21]1[C:29]2[C:24](=[CH:25][CH:26]=[C:27]([NH:30][C:5](=[O:7])[C:4]3[CH:8]=[CH:9][CH:10]=[C:2]([CH3:1])[C:3]=3[N+:11]([O-:13])=[O:12])[CH:28]=2)[CH:23]=[N:22]1)([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
CC=1C(=C(C(=O)O)C=CC1)[N+](=O)[O-]
Name
Quantity
2.37 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1N=CC2=CC=C(C=C12)N
Name
Quantity
3.17 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and 1 M citric acid
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed again with 1 M citric acid, once with water, twice with satd aq NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a minimal volume of chloroform
CUSTOM
Type
CUSTOM
Details
chromatographed over silica gel
WASH
Type
WASH
Details
eluting with a gradient of 40% ethyl acetate/hexanes through 70% ethyl acetate/hexanes
ADDITION
Type
ADDITION
Details
The product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1N=CC2=CC=C(C=C12)NC(C1=C(C(=CC=C1)C)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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